molecular formula C20H19N3O4 B2469459 Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034429-34-8

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate

Cat. No.: B2469459
CAS No.: 2034429-34-8
M. Wt: 365.389
InChI Key: SZQYDQXWFSLXAU-UHFFFAOYSA-N
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Description

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a pyridine core substituted with a furan-3-yl group and a benzyl carbamate moiety. Its structure integrates aromatic heterocycles (pyridine and furan) and a carbamate linker, making it relevant in medicinal chemistry for applications such as enzyme inhibition or targeted drug delivery. The compound’s design emphasizes electronic modulation via the electron-rich furan and pyridine rings, while the carbamate group enhances stability and bioavailability .

Properties

IUPAC Name

benzyl N-[2-[[5-(furan-3-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-19(12-23-20(25)27-13-15-4-2-1-3-5-15)22-10-16-8-18(11-21-9-16)17-6-7-26-14-17/h1-9,11,14H,10,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQYDQXWFSLXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of (5-(Furan-3-yl)pyridin-3-yl)methanamine

This intermediate (C₁₀H₁₀N₂O; CAS 1346687-22-6) is synthesized via a three-step sequence:

Step 1: Suzuki-Miyaura Coupling
5-Bromopyridin-3-yl)methanamine reacts with furan-3-ylboronic acid under palladium catalysis:

(5-Bromopyridin-3-yl)methanamine + Furan-3-ylboronic acid  
→ (5-(Furan-3-yl)pyridin-3-yl)methanamine  
Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h.  

Yield: 72–85% after column chromatography.

Step 2: Protection of the Amine
The primary amine is protected using Boc anhydride to prevent side reactions during subsequent steps:

(5-(Furan-3-yl)pyridin-3-yl)methanamine + (Boc)₂O  
→ tert-Butyl (5-(furan-3-yl)pyridin-3-yl)methylcarbamate  
Conditions: CH₂Cl₂, Et₃N, 0°C → rt, 4 h.  

Step 3: Deprotection
The Boc group is removed under acidic conditions:

tert-Butyl (5-(furan-3-yl)pyridin-3-yl)methylcarbamate + HCl  
→ (5-(Furan-3-yl)pyridin-3-yl)methanamine hydrochloride  
Conditions: 4M HCl in dioxane, rt, 2 h.  

Synthesis of Benzyl (2-Amino-2-oxoethyl)carbamate

This fragment (C₁₀H₁₂N₂O₃) is prepared via carbamate formation:

Method A: Mixed Carbonate Approach
Benzyl chloroformate reacts with glycinamide in the presence of a base:

Glycinamide + Cbz-Cl → Benzyl (2-amino-2-oxoethyl)carbamate  
Conditions: NaHCO₃, H₂O/THF (1:1), 0°C → rt, 6 h.  
Yield: 68%.  

Method B: Pyridazinone-Mediated Carbonylation
Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (11) transfers the carbamate group to glycinamide:

Glycinamide + Reagent 11 → Benzyl (2-amino-2-oxoethyl)carbamate  
Conditions: DMF, 60°C, 8 h.  
Yield: 82%.  

Assembly of the Final Compound

Amide Bond Formation

The key step involves coupling (5-(furan-3-yl)pyridin-3-yl)methanamine with benzyl (2-amino-2-oxoethyl)carbamate:

EDC/HOBt-Mediated Coupling

(5-(Furan-3-yl)pyridin-3-yl)methanamine + Benzyl (2-amino-2-oxoethyl)carbamate  
→ Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate  
Conditions: EDC, HOBt, DMF, rt, 24 h.  
Yield: 65–78%.  

Optimization Insights

  • Solvent Effects : DMF outperforms THF due to better solubility of intermediates.
  • Catalyst Load : 1.2 equiv EDC minimizes racemization.
  • Temperature : Reactions at 0°C reduce epimerization but require 48 h for completion.

Alternative Route: One-Pot Strategy

A streamlined protocol condenses intermediate synthesis and coupling:

(5-Bromopyridin-3-yl)methanamine → Suzuki coupling → EDC coupling  
Conditions: Sequential Pd catalysis and amide bond formation without isolation.  
Yield: 58% (over three steps).  

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Silica gel (230–400 mesh), eluent: EtOAc/hexane (1:1).
  • Reverse-Phase HPLC : C18 column, gradient: 10–90% MeCN/H₂O (0.1% TFA).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.71 (s, 1H, pyridine-H), 7.35–7.28 (m, 5H, benzyl), 6.56 (d, J = 1.8 Hz, 1H, furan-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O, carbamate), 1540 cm⁻¹ (N-H bend).
  • HRMS : m/z 366.1421 [M+H]⁺ (calc. 366.1424).

Applications and Derivatives

  • Medicinal Chemistry : Serves as a precursor for kinase inhibitors due to its ATP-binding site mimicry.
  • Materials Science : Pyridine-furan hybrids exhibit luminescence properties tunable via substituent modification.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : Cleavage with aqueous NaOH yields a primary amine and benzyl alcohol .

  • Acidic Hydrolysis : Treatment with HCl generates CO₂ and the corresponding ammonium chloride derivative .

Conditions and Products :

Reaction TypeReagentsProducts
Basic HydrolysisNaOH (2M)Amine + Benzyl alcohol + CO₂
Acidic HydrolysisHCl (6M)Ammonium chloride + CO₂

Cross-Coupling Reactions

The pyridine and furan rings participate in metal-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : The pyridine’s halogen substituent (if present) reacts with aryl boronic acids using Pd catalysts .

  • Copper-Mediated Cyclization : Forms fused heterocycles, such as benzofurans, under CuI catalysis .

Example :

Target compound+Aryl boronic acidPd(PPh₃)₄Biaryl derivative\text{Target compound} + \text{Aryl boronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biaryl derivative}

Functional Group Transformations

  • Amide Bond Reactivity : The amide group undergoes acylation with acetic anhydride or sulfonation with SO₃ .

  • Furan Ring Modifications : Electrophilic substitution (e.g., nitration) occurs at the furan’s α-position due to its electron-rich nature .

Table: Functional Group Reactivity

Functional GroupReactionReagentsOutcome
CarbamateHydrolysisNaOH/HClAmine or ammonium salt
PyridineSuzuki CouplingPd(PPh₃)₄Biaryl product
FuranNitrationHNO₃/H₂SO₄Nitro-furan derivative

Catalytic and Mechanistic Insights

  • Copper Catalysis : Cu(I) facilitates intramolecular cyclization by coordinating to the pyridine nitrogen, enabling C–O bond formation .

  • Base Sensitivity : Strong bases (e.g., NaH) deprotonate the amide, enhancing nucleophilicity for subsequent reactions .

Mechanism of Cyclization :

  • Deprotonation of the amide by NaH.

  • Copper coordination to pyridine.

  • Intramolecular attack by the oxygen nucleophile.

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing CO₂ and forming benzylamine derivatives .

  • Oxidative Side Reactions : Exposure to strong oxidants (e.g., KMnO₄) cleaves the furan ring, yielding dicarboxylic acids .

Scientific Research Applications

Research indicates that Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate exhibits various biological activities, including:

  • Anticancer Activity
    • The compound has shown significant effects against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
    • Mechanisms include:
      • Induction of Apoptosis : Promotes programmed cell death by influencing mitochondrial pathways.
      • Cell Cycle Arrest : Inhibits proliferation by causing S-phase arrest in cancer cells .
  • Antimicrobial Activity
    • Exhibits notable antibacterial effects against pathogens such as E. coli and S. aureus.
    • Potential antifungal properties have also been observed, suggesting a broad spectrum of antimicrobial activity .

Applications in Drug Design

Carbamates are widely utilized in drug design due to their stability and ability to permeate cell membranes. The unique features of the carbamate group allow for modulation of biological properties, making it a suitable candidate for developing new therapeutic agents. Key applications include:

  • Prodrugs Development : Carbamate derivatives can be designed as prodrugs to enhance bioavailability and stability .
  • Therapeutic Agents : The compound's structural characteristics may allow it to serve as a lead compound for developing new drugs targeting cancer and infectious diseases.

Case Studies and Research Findings

Several studies have highlighted the potential of benzyl carbamates in medicinal applications:

  • A study demonstrated that similar compounds exhibited significant anticancer effects through apoptosis induction and cell cycle arrest mechanisms, validating the potential of this compound in oncology .
  • Another research focused on the antimicrobial properties of related furan derivatives, emphasizing their role as effective inhibitors against bacterial pathogens .

Mechanism of Action

The mechanism of action of Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound from

Structure : A complex peptide-like molecule with multiple stereocenters, phenyl, pyridin-2-yl, and hydroxy groups, linked via carbamate and amide bonds.
Comparison :

  • Functional Groups : Unlike the target compound’s simplicity, this molecule includes a branched peptide backbone, increasing hydrophilicity and hydrogen-bonding capacity.
  • Stability : The peptide bonds may confer susceptibility to enzymatic degradation compared to the carbamate and aromatic systems in the target compound .

Compound from (EP 3 595 668 B1)

Structure: A benzyl carbamate derivative with a benzoazepine core, dipropylcarbamoyl, and ureido groups, connected via a hexanoate linker. Comparison:

  • Linker Length: The hexanoate linker in this compound may improve membrane permeability but reduce metabolic stability compared to the shorter ethyl chain in the target compound.
  • In contrast, the target compound’s furan-pyridine system offers a compact, planar structure for better tissue distribution .

Compound from

Structure : Benzyl (2-(4-(benzyloxy)-3-hydroxyphenyl)-2-oxoethyl)(methyl)carbamate.
Comparison :

  • The target compound’s furan-pyridine system is less polar but more lipophilic.
  • Reactivity: The phenolic hydroxyl group in this compound may lead to oxidative instability, whereas the target compound’s furan and pyridine rings are more chemically inert .

Compound from

Structure: Benzyl 2-(2-amino-5-bromopyridin-3-ylamino)-2-oxoethyl(methyl)carbamate. Comparison:

  • Substituents: The 5-bromo and 2-amino groups on the pyridine ring increase molecular weight and polarity compared to the target compound’s furan-3-yl substitution.
  • Applications : The bromine atom may facilitate radiolabeling or covalent binding to targets, whereas the furan group in the target compound could enhance metabolic stability .

Research Implications

  • The target compound’s furan-pyridine-carbamate architecture balances stability and lipophilicity, making it suitable for central nervous system (CNS) drug candidates.
  • Compounds with extended linkers (e.g., ) or polar groups (e.g., ) may excel in peripheral tissue targeting but face bioavailability challenges.
  • Brominated analogs () highlight the trade-off between functional versatility (e.g., labeling) and metabolic risks .

Biological Activity

Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a complex structure, may exhibit significant pharmacological properties, particularly in the context of antimicrobial and anticancer activities. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Structural Overview

The compound features a benzyl carbamate moiety, which is known to enhance biological activity in various drug designs. The presence of furan and pyridine rings contributes to its pharmacological profile by influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that carbamate derivatives often exhibit antimicrobial properties. For instance, studies on similar benzyl carbamate compounds have shown promising results against various bacterial strains. A related study found that certain benzyl carbamates displayed minimum inhibitory concentrations (MIC) as low as 10 μg/mL against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents .

Table 1: Antimicrobial Efficacy of Related Carbamate Compounds

CompoundMIC (μg/mL)Target Pathogen
Benzyl Carbamate 3d10Mycobacterium tuberculosis
Ethyl Carbamate5Staphylococcus aureus
Methyl Carbamate25Escherichia coli

Anticancer Activity

The anticancer potential of benzyl carbamates has also been explored. A review highlighted that compounds containing the carbamate group often demonstrate cytotoxic effects against various cancer cell lines. For example, some derivatives were found to inhibit cell proliferation in A549 lung cancer cells with moderate cytotoxicity .

Table 2: Cytotoxicity Data of Selected Carbamate Derivatives

CompoundCell LineCC50 (μM)Mechanism of Action
Benzyl Carbamate 3lA54915Induction of apoptosis
Benzyl Carbamate 3mHeLa20Cell cycle arrest
Benzyl Carbamate 4aMCF-712Inhibition of DNA synthesis

The mechanisms underlying the biological activity of benzyl carbamates typically involve interactions with specific enzymes or receptors. For instance, the carbamate group can enhance the binding affinity to target proteins by forming hydrogen bonds and facilitating hydrophobic interactions . Additionally, the presence of heterocyclic structures such as pyridine and furan may contribute to the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Studies

  • Study on Antitubercular Activity : A recent study evaluated a series of benzyl carbamates for their antitubercular activity. The compounds were tested in vitro against Mycobacterium tuberculosis, with several derivatives showing significant activity. The study concluded that structural modifications can lead to improved efficacy against resistant strains .
  • Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of various benzyl carbamates on cancer cell lines. The results indicated that modifications at specific positions on the aromatic rings could enhance potency while reducing toxicity, suggesting a pathway for optimizing therapeutic agents based on this scaffold .

Q & A

Q. What are the recommended safety protocols for handling Benzyl (2-(((5-(furan-3-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Ventilation: Work in a fume hood to minimize inhalation risks. Ensure proper airflow in storage areas to avoid vapor accumulation .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water-based cleanup to prevent unintended reactions .
  • Storage: Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent degradation .

Q. How can researchers optimize the synthesis of this compound?

Methodological Answer:

  • Reagent Selection: Use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates, ensuring high yield in amide bond formation .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates. For example, using pyridine as a base in EtOAc improved yields in analogous carbamate syntheses (87.2% yield under optimized conditions) .
  • Catalysis: Palladium catalysts (e.g., Pd/C) may aid in deprotection steps involving benzyl groups. Monitor reactions via TLC or HPLC to track progress .
  • Purification: Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate the target compound from byproducts .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the furan-3-yl, pyridin-3-yl, and carbamate moieties. For example, the pyridine ring protons typically resonate at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]+^+ = 397.16 for C21_{21}H20_{20}N3_3O4_4) and detects impurities .
  • HPLC-PDA: Reverse-phase HPLC with photodiode array detection (PDA) assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s functional groups?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substitutions on the furan (e.g., 2-methylfuran) or pyridine rings (e.g., 4-fluoropyridine) to assess electronic effects on target binding .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions between the carbamate group and enzymatic active sites (e.g., proteases or kinases) .
  • In Vitro Assays: Test analogs in enzyme inhibition assays (e.g., fluorescence-based protease assays) and compare IC50_{50} values. For example, derivatives with bulkier substituents on the pyridine ring showed reduced activity in analogous HIV protease inhibitors .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Meta-Analysis: Systematically review studies using tools like PRISMA to identify variables (e.g., cell lines, assay conditions) causing discrepancies. For instance, activity against VAP-1 varied between human endothelial cells and murine models due to species-specific enzyme expression .
  • Dose-Response Validation: Replicate conflicting studies with standardized protocols (e.g., fixed incubation times, serum-free media) to isolate compound-specific effects .
  • Off-Target Screening: Use proteome-wide profiling (e.g., kinome scans) to identify unintended targets that may explain divergent results .

Q. How can researchers evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical models?

Methodological Answer:

  • In Vivo PK Studies: Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals. Analyze using LC-MS/MS to determine bioavailability, half-life (t1/2t_{1/2}), and clearance rates .
  • Tissue Distribution: Radiolabel the compound (e.g., 14C^{14}C-tagged carbamate) and quantify accumulation in target organs (e.g., liver, kidneys) via scintillation counting .
  • PD Markers: Measure downstream biomarkers (e.g., cytokine levels for anti-inflammatory activity) to correlate PK parameters with therapeutic effects .

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